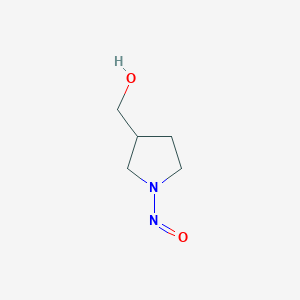

(1-Nitrosopyrrolidin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Nitrosopyrrolidin-3-yl)methanol is an organic compound characterized by a pyrrolidine ring with a nitroso group and a hydroxymethyl group attached

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitrosopyrrolidin-3-yl)methanol typically involves the nitrosation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction proceeds under mild conditions, typically at low temperatures to prevent decomposition of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors could be employed to maintain consistent reaction conditions and improve safety by minimizing the handling of hazardous reagents.

化学反応の分析

Types of Reactions: (1-Nitrosopyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: (1-Nitrosopyrrolidin-3-yl)carboxylic acid.

Reduction: (1-Aminopyrrolidin-3-yl)methanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

科学的研究の応用

(1-Nitrosopyrrolidin-3-yl)methanol has been studied for its biological activities, particularly its role as a potential carcinogen. Nitrosamines are known to form DNA adducts, which can lead to mutations and cancer. The following table summarizes key findings related to its biological activity:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induction of DNA adducts in liver tissue. | Rat model exposed to nitrosamine via oral administration. |

| Study 2 | Increased tumor incidence in exposed subjects. | Longitudinal study on rats over 24 weeks. |

| Study 3 | Metabolic activation pathways identified. | In vitro assays using liver microsomes. |

Case Study 1: Carcinogenic Potential

A significant study highlighted the carcinogenic potential of this compound through its effects on DNA. In this study, rats were administered the compound, leading to the formation of various DNA adducts, primarily in the liver. The results indicated a strong correlation between exposure levels and tumor development, emphasizing the need for careful handling in laboratory settings .

Case Study 2: Occupational Exposure

Another case involved a worker exposed to nitrosamines in a manufacturing environment. The individual developed symptoms consistent with methanol poisoning due to occupational exposure to various chemicals, including this compound derivatives. This case underscored the importance of safety protocols in workplaces handling such compounds .

Therapeutic Applications

While primarily recognized for its carcinogenic properties, there is ongoing research into the therapeutic potential of this compound and related compounds:

- Anticancer Research : Some derivatives are being explored for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Preliminary studies suggest that certain modifications of this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.

作用機序

The mechanism of action of (1-Nitrosopyrrolidin-3-yl)methanol primarily involves the release of nitric oxide from the nitroso group. Nitric oxide is a signaling molecule that can interact with various molecular targets, including enzymes like guanylate cyclase. Activation of guanylate cyclase leads to the production of cyclic guanosine monophosphate (cGMP), which plays a role in vasodilation and other physiological processes.

類似化合物との比較

(1-Nitrosopyrrolidin-2-yl)methanol: Similar structure but with the nitroso group at a different position.

(1-Nitrosopyrrolidin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

(1-Nitrosopyrrolidin-3-yl)acetic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

Uniqueness: (1-Nitrosopyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and release nitric oxide under certain conditions. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

(1-Nitrosopyrrolidin-3-yl)methanol, a nitrosamine compound, has garnered attention due to its potential biological activities, particularly in the context of toxicology and pharmacology. Nitrosamines are known for their mutagenic and carcinogenic properties, making the study of their biological effects critical for understanding their implications in human health.

Chemical Structure and Properties

This compound is characterized by a nitroso group attached to a pyrrolidine ring, which significantly influences its reactivity and biological interactions. The general structure can be denoted as follows:

This compound is part of a larger class of nitrosamines that have been associated with various biological activities, including carcinogenicity.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. Upon metabolic activation, nitrosamines can lead to the formation of DNA adducts, which are critical in the initiation of carcinogenesis.

Key Mechanisms:

- DNA Alkylation : The compound can alkylate DNA, leading to mutations.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress through ROS production.

- Protein Interaction : The nitroso group can modify amino acids in proteins, altering their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Carcinogenic Potential

Studies have demonstrated that nitrosamines, including this compound, are potent carcinogens. For instance, exposure to this compound has been linked to tumor formation in various animal models. A notable study indicated that doses as low as 1 ppm could initiate tumorigenesis in rats .

2. Mutagenicity

The compound has shown mutagenic effects in bacterial assays, indicating its potential to cause genetic mutations. This property is crucial for understanding its role in cancer development.

3. Toxicological Profile

Research highlights the toxicological implications of this compound. It has been associated with liver toxicity and other organ-specific effects due to its metabolic activation pathways .

Case Studies

Several case studies have investigated the biological effects of nitrosamines:

- Study on DNA Adduct Formation : A study involving Syrian golden hamsters showed that exposure to nitrosamines resulted in significant levels of O^6-methylguanine adducts in liver tissues, indicating a direct link between exposure and mutagenic potential .

- Human Exposure Assessment : Investigations into human exposure to nitrosamines have revealed detectable levels of DNA adducts in tissues from individuals exposed to contaminated food products, underscoring the public health implications of these compounds .

Comparative Analysis

The following table summarizes the biological activities and toxicological profiles of selected nitrosamine compounds compared to this compound:

特性

IUPAC Name |

(1-nitrosopyrrolidin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-4-5-1-2-7(3-5)6-9/h5,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGJDCTWVFBAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。